4-(4-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-(4-CHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a pyrazoloquinoline core, which is known for its potential therapeutic applications .
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include refluxing in ethanol or other suitable solvents, followed by cyclization to form the pyrazoloquinoline core . Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of hydroquinoline derivatives .
Scientific Research Applications
4-(4-CHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinazolinone derivatives: Known for their antimicrobial and anticancer activities.
Quinolones: Widely used as antibacterial agents.
Pyranoquinoline derivatives: Exhibiting significant antitumor activity.
4-(4-CHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22ClN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3 |
InChI Key |
KRUPAYPFWTUIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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